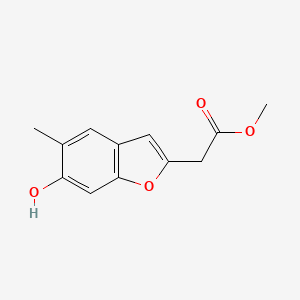
Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely applied to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: The major product is a ketone or aldehyde derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Benzofuran derivatives are known for their antimicrobial and anticancer activities.
Medicine: Potential therapeutic applications include the treatment of skin diseases and cancer.
Industry: Used in the development of new drugs and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Another therapeutic agent for skin conditions.
Angelicin: Known for its antimicrobial properties.
Uniqueness
Methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a methyl ester group makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C12H12O4 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
methyl 2-(6-hydroxy-5-methyl-1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C12H12O4/c1-7-3-8-4-9(5-12(14)15-2)16-11(8)6-10(7)13/h3-4,6,13H,5H2,1-2H3 |
Clave InChI |
JLPOVLZTBSOVMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1O)OC(=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
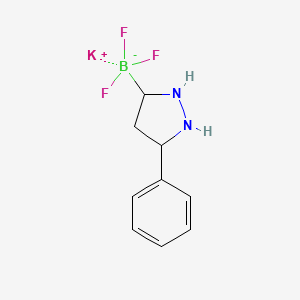
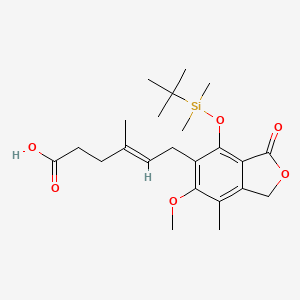
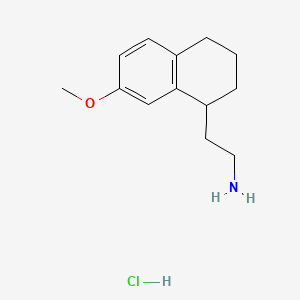
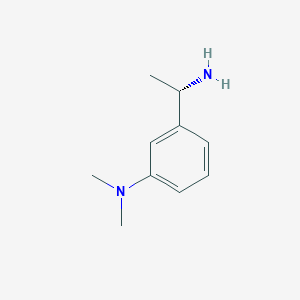

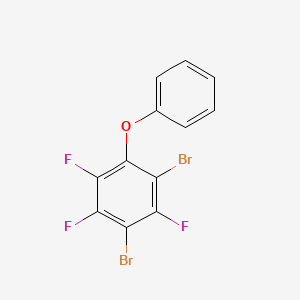
![[C1MIm]TfAc](/img/structure/B15132141.png)
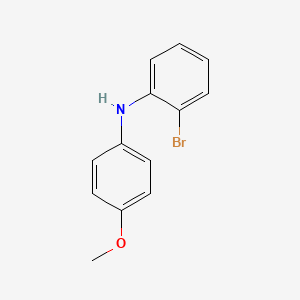
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-thienyl)-2,5-didecyl-2,5-dihydro-](/img/structure/B15132158.png)
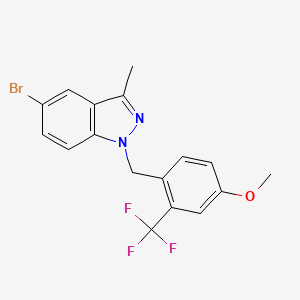
![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)

